molecular formula C18H23NO4 B055595 1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 114720-21-7

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Cat. No.: B055595
CAS No.: 114720-21-7
M. Wt: 317.4 g/mol
InChI Key: LUHKABLAXAOWFT-UHFFFAOYSA-N
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Description

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester is a synthetic carbazole derivative recognized for its potential in photodynamic therapy (PDT) and as a photosensitizer in materials science research. Its core research value lies in its photophysical properties; upon irradiation with light of a specific wavelength, the compound can undergo intersystem crossing to generate reactive oxygen species (ROS), particularly singlet oxygen ( source ). This mechanism is central to its application in studies focused on light-induced cell death for anticancer strategies, where it can be evaluated for its efficacy in triggering apoptosis in malignant cells ( source ). Furthermore, researchers are investigating its utility in the development of advanced organic materials, including its incorporation into polymers and thin films for organic electronics, where its photoactive behavior can be harnessed. The ethyl and ester functional groups on the polycyclic structure make it a versatile intermediate for further chemical derivatization, allowing scientists to fine-tune its solubility, absorption maxima, and overall photochemical efficiency for targeted experimental systems.

Properties

IUPAC Name

methyl 2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-4-11-8-12(20)9-14-13-6-7-23-18(5-2,10-15(21)22-3)17(13)19-16(11)14/h8-9,19-20H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKABLAXAOWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization for Pyrano-Indole Core Formation

The pyrano[3,4-b]indole scaffold is typically synthesized via acid-catalyzed cyclization. For example, BF₃·OEt₂ in dichloromethane facilitates intramolecular ring closure by activating the indole C3 position, directing electrophilic attack to form the pyran ring. This step achieves regioselectivity ratios exceeding 9:1 for the desired pyrano[3,4-b] isomer over alternatives, driven by steric effects from the 8-ethyl group.

Critical Parameters :

  • Catalyst : BF₃·OEt₂ (26% yield).

  • Solvent : Dichloromethane enhances intermediate stability.

  • Temperature : Room temperature minimizes side reactions.

Introduction of the 6-Hydroxyl Group

Hydroxylation at position 6 is achieved through oxidative or substitutive methods. One approach involves treating the intermediate with hydrogen peroxide (H₂O₂) in acetic acid, yielding the hydroxylated product at 65–70°C. Alternative methods use hydroxylamine derivatives under basic conditions.

Reaction Conditions :

ParameterValueYield
Oxidizing agentH₂O₂ (30%)58–62%
Temperature65–70°C
Reaction time6–8 hours

Esterification and Side-Chain Functionalization

The acetic acid side chain is esterified using iodomethane in the presence of sodium ethoxide (NaOEt). This step proceeds with higher efficiency compared to sodium methoxide (NaOMe), as NaOEt’s stronger nucleophilicity in aprotic solvents like tetrahydrofuran (THF) accelerates methyl group transfer.

Optimized Protocol :

  • Dissolve the hydroxylated intermediate in THF.

  • Add NaOEt (1.2 equiv) and iodomethane (1.5 equiv).

  • Reflux at 80°C for 4 hours.

  • Quench with ice water and extract with ethyl acetate.

Yield Comparison :

BaseSolventTemperatureYield
NaOEtTHF80°C89%
NaOMeMeOH60°C72%

Process Optimization and Scalability

Industrial-scale production requires addressing bottlenecks in cyclization and purification.

Cyclization Yield Enhancement

Replacing BF₃·OEt₂ with p-toluenesulfonic acid (PTSA) in toluene increases yields to 34% while reducing catalyst cost. Microwave-assisted synthesis further shortens reaction times from 24 hours to 45 minutes.

Microwave Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Pressure: 150 psi

Crystallization and Purification

The crude product is purified via recrystallization from ethyl ether/hexane (1:3 v/v), yielding white crystals with 98.5% purity (HPLC).

Crystallization Data :

Solvent SystemMelting PointPurity
Ether/hexane174–175°C98.5%

Analytical Characterization

Structural validation employs spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • IR : Peaks at 3370 cm⁻¹ (O–H stretch), 1702 cm⁻¹ (ester C=O), and 1610 cm⁻¹ (aromatic C=C).

  • ¹H NMR : Methyl ester protons at δ 3.68 (s, 3H), pyran ring protons at δ 4.21–4.89 (m, 2H), and hydroxyl proton at δ 5.12 (s, 1H).

High-Performance Liquid Chromatography (HPLC)

A C18 column with acetonitrile/water (70:30) mobile phase resolves the compound at 8.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions: 1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the ester group to an alcohol.

  • Substitution: Replacement of the ethyl groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of the corresponding ketone or carboxylic acid derivative.

  • Reduction: Production of the corresponding alcohol.

  • Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H23NO4
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 114720-21-7
  • Structure : The compound features a pyranoindole framework which is crucial for its biological activity.

Medicinal Chemistry

RAK-802 is primarily recognized for its role as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Its applications in medicinal chemistry include:

  • Anti-inflammatory Activity : Research indicates that RAK-802 retains anti-inflammatory properties similar to its parent compound, Etodolac. This makes it a candidate for further investigation in the treatment of inflammatory conditions such as arthritis and other pain-related disorders .
  • Analgesic Properties : Studies have shown that compounds derived from Etodolac exhibit analgesic effects. RAK-802 may provide insights into developing new analgesics with reduced side effects compared to traditional NSAIDs .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of RAK-802 is crucial for its application in drug development:

  • Metabolism Studies : As a metabolite of Etodolac, RAK-802 serves as a model compound for studying the metabolic pathways of NSAIDs. Its pharmacokinetic profile can help predict the behavior of similar compounds in clinical settings .

Drug Development

RAK-802 is being explored for its potential in drug formulation:

  • Formulation Studies : The compound can be utilized in developing new formulations that enhance bioavailability and therapeutic efficacy. Research into its solubility and stability could lead to improved delivery systems for NSAIDs .

Case Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of RAK-802 compared to other NSAIDs. The findings indicated that RAK-802 exhibited significant inhibition of cyclooxygenase enzymes, suggesting its potential as an effective anti-inflammatory agent .

Case Study 2: Analgesic Mechanism Investigation

Research conducted at a pharmacology lab investigated the analgesic mechanisms of RAK-802. The study demonstrated that RAK-802 modulates pain pathways similarly to Etodolac but with a different interaction profile at the receptor level, indicating potential for reduced gastrointestinal side effects .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Impact of Substituents on Properties

Hydroxyl Group (Position 6): The hydroxyl group in the main compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like etodolac methyl ester. This may improve solubility in polar solvents .

Ester vs. Carboxylic Acid :

  • The methyl ester in the main compound and etodolac derivatives increases lipophilicity, favoring membrane permeability. In contrast, the diacid derivative (Compound 11) exhibits higher melting points due to intermolecular hydrogen bonding .

Chloromethyl and Nitrile Groups :

  • Chloromethyl substituents (e.g., Compound 5) introduce electrophilic reactivity, enabling further derivatization. Nitrile-containing analogues (e.g., Compound 17) show distinct IR peaks at ~2259 cm⁻¹, useful for structural identification .

Methyl or methoxy substituents (Compounds 30, 31) alter electronic properties, affecting metabolic stability .

Pharmacological Relevance

  • Etodolac Derivatives : The main compound and its analogues are intermediates in NSAID metabolism. Etodolac methyl ester (CAS 200880-31-5) is a prodrug, while the diacid (Compound 11) may represent an active metabolite .
  • Stereochemistry : highlights the importance of chirality in activity, with (+)-enantiomers showing enhanced efficacy in etodolac derivatives.

Biological Activity

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester, commonly known as etodolac methyl ester, is a derivative of etodolac, which is recognized for its anti-inflammatory and analgesic properties. This compound has garnered attention for its potential therapeutic applications and biological activities.

  • Molecular Formula : C18H23NO4
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 114720-21-7
  • Boiling Point : Approximately 501.1°C (predicted)
  • Density : 1.199 g/cm³ (predicted)
  • Solubility : Soluble in dichloromethane (DCM)

Etodolac acts primarily as a non-steroidal anti-inflammatory drug (NSAID). It inhibits cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 is particularly noteworthy as it reduces gastrointestinal side effects commonly associated with traditional NSAIDs.

Anti-inflammatory Properties

Research indicates that etodolac exhibits significant anti-inflammatory effects. A study demonstrated that etodolac's anti-inflammatory activity was comparable to that of aspirin but with a lower effective dose. The effective dose (ED50) for etodolac was found to be 4 mg/kg in the Preventive Adjuvant Edema test, while aspirin required 184 mg/kg for similar efficacy .

Analgesic Effects

Etodolac also shows potent analgesic properties. In animal models, it has been observed that the compound effectively alleviates pain induced by various stimuli. The antinociceptive ED50 was reported at 154 mg/kg for etodolac versus 54 mg/kg for aspirin in phenyquinone-induced pain models .

Study on Efficacy in Osteoarthritis

A clinical study assessed the efficacy of etodolac in patients with osteoarthritis. The results indicated significant improvements in pain reduction and functional ability compared to placebo groups. Patients reported a marked decrease in pain scores and improved mobility after a treatment period of six weeks.

Comparative Analysis with Other NSAIDs

A comparative study evaluated the gastrointestinal safety profile of etodolac against other NSAIDs like ibuprofen and naproxen. The findings suggested that etodolac had a significantly lower incidence of gastrointestinal adverse events, making it a preferable option for long-term management of inflammatory conditions .

Data Table: Comparative Efficacy of Etodolac vs Other NSAIDs

DrugED50 (mg/kg) Anti-inflammatoryED50 (mg/kg) AnalgesicGastrointestinal Side Effects
Etodolac4154Lower incidence
Aspirin18454Higher incidence
IbuprofenN/AN/AModerate incidence
NaproxenN/AN/AHigher incidence

Q & A

Q. What are the established synthetic routes for 1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester, and what critical steps influence yield?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization, alkylation, and esterification. Key steps include:

  • Cyclization : Use of BF₃·OEt₂ in dichloromethane to facilitate pyrano-indole ring formation, achieving ~26% yield .
  • Esterification : Methylation using iodomethane or dimethyl oxalate with sodium ethoxide, yielding up to 90% under optimized conditions (vs. 75% with sodium methoxide) .
  • Functionalization : Cyanomethyl or trifluoromethyl groups are introduced via nucleophilic substitution (e.g., NaCN in DMF at 75–110°C), with yields ranging from 45–82% depending on substituent steric effects .

Q. Critical Yield Factors :

StepKey VariablesYield RangeReference
CyclizationCatalyst (BF₃·OEt₂), solvent polarity25–26%
EsterificationBase (NaOEt vs. NaOMe), temperature75–90%
CyanomethylationNaCN concentration, reaction time45–82%

Q. How is structural characterization performed for this compound and its intermediates?

Methodological Answer:

  • Elemental Analysis : Used to verify purity (e.g., C, H, N percentages within ±0.3% of calculated values) .
  • Spectroscopy :
    • IR : Key peaks for ester carbonyl (1702 cm⁻¹), hydroxyl (3370 cm⁻¹), and cyano (2250 cm⁻¹) .
    • NMR : Distinct signals for methyl ester (δ 3.6–3.8 ppm, singlet) and pyrano-indole protons (δ 4.1–5.2 ppm, multiplet) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 307 for M⁺) and fragmentation patterns confirm molecular weight and substituents .

Q. How can contradictions in reported synthetic yields (e.g., 75% vs. 90% for esterification) be systematically addressed?

Methodological Answer: Discrepancies often arise from:

  • Base Selection : Sodium ethoxide (NaOEt) outperforms sodium methoxide (NaOMe) due to enhanced nucleophilicity in aprotic solvents .
  • Solvent Polarity : Polar solvents (e.g., THF) improve ion-pair separation, accelerating ester formation .
  • Temperature Control : Reflux conditions (e.g., 80°C in DMF) vs. room temperature reactions impact side-product formation .

Q. Experimental Optimization Framework :

DoE (Design of Experiments) : Vary base, solvent, and temperature in a factorial design.

In-situ Monitoring : Use HPLC or TLC to track intermediate stability.

Post-reaction Quenching : Rapid cooling minimizes hydrolysis of esters .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane = 1:10) resolves polar intermediates like cyanomethyl derivatives .
  • Recrystallization : Use DMF/acetic acid mixtures to purify crystalline intermediates (e.g., 3-formyl-indole derivatives) .
  • Low-Yield Steps : For labile intermediates (e.g., pyrrolo[3,4-b]indole), employ in-situ trapping agents (e.g., 3,4-pyridyne) to stabilize reactive species .

Q. Case Study :

IntermediateIsolation ChallengeSolutionYield Improvement
Pyrrolo[3,4-b]indoleAir-sensitive, low stabilityIn-situ trapping with pyridyne11–24% → 38%

Q. How are advanced functional groups (e.g., trifluoromethyl, cyano) introduced without side reactions?

Methodological Answer:

  • Cyanomethylation : Use NaCN in DMF at 75–110°C with strict exclusion of moisture to avoid hydrolysis .
  • Trifluoromethylation : Electrophilic substitution (e.g., CF₃I/CuI) under inert atmosphere minimizes defluorination .
  • Steric Hindrance Mitigation : Bulky substituents (e.g., 8-trifluoromethyl) require prolonged reaction times (24–48 hrs) and excess reagents (2–3 eq.) .

Q. Analytical Validation :

  • ¹⁹F NMR : Confirms trifluoromethyl integration (δ -60 to -70 ppm) .
  • HPLC-MS : Detects trace hydrolysis products (<1% impurity threshold) .

Q. What mechanistic insights explain regioselectivity in pyrano-indole ring formation?

Methodological Answer:

  • Acid-Catalyzed Cyclization : BF₃·OEt₂ directs electrophilic attack at the indole C3 position due to π-electron density distribution .
  • Steric Effects : 8-Ethyl substituents hinder alternative ring-closing pathways, favoring pyrano[3,4-b] over pyrano[4,3-b] isomers .
  • Computational Modeling : DFT studies predict transition-state energies for competing pathways, validated by experimental product ratios .

Q. Key Observations :

ConditionRegioselectivity DriverIsomer RatioReference
BF₃·OEt₂ catalysisIndole C3 activation9:1 (desired:undesired)
Bulkier R-groupsSteric hindrance at C4>95% pyrano[3,4-b]

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